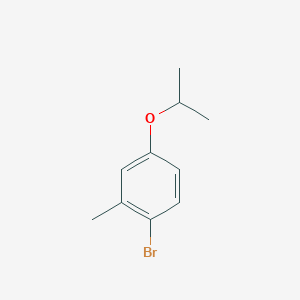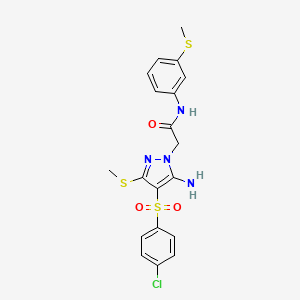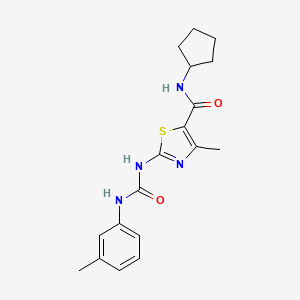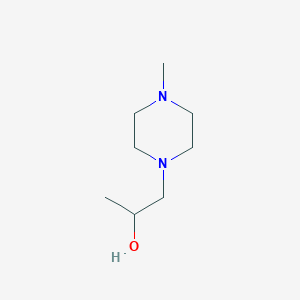
2-Bromo-5-isopropoxytoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-isopropoxytoluene, also known as 1-bromo-4-isopropoxy-2-methylbenzene, is a chemical compound with the molecular formula C10H13BrO and a molecular weight of 229.12 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-isopropoxytoluene is 1S/C10H13BrO/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7H,1-3H3 . This indicates that the molecule consists of a benzene ring with a bromine atom and an isopropoxy group attached to it, along with a methyl group.Physical And Chemical Properties Analysis
2-Bromo-5-isopropoxytoluene is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Polymer Synthesis
2-Bromo-5-isopropoxytoluene is utilized in polymer synthesis. For instance, the polymerization of related compounds with isopropylmagnesium chloride and nickel catalysts produces poly(3-hexylthiophene) with very low polydispersity. This process involves quenching with hydrochloric acid, promoting protonolysis before the coupling reaction (Miyakoshi, Yokoyama, & Yokozawa, 2004).
Halogenation in Organic Chemistry
The compound plays a role in various halogenation processes in organic chemistry. For example, the use of N-Halosuccinimide and acidic catalysts in ring halogenations of polyalkylbenzenes has been studied. Such methodologies enable the preparation of mixed halogenated compounds, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene, with high yield (Bovonsombat & Mcnelis, 1993).
Synthesis of Medical Intermediates
It is also involved in the synthesis of medical intermediates. For instance, 2-Bromo-6-fluorotoluene, an important medical intermediate, is prepared from 2-Amino-6-nitrotoluene through a series of reactions including Gattermann diazonium salt substitution and Schiemann reaction (Li Jiang-he, 2010).
Application in Suzuki Cross-Coupling Reactions
The Suzuki cross-coupling reaction utilizes derivatives of compounds like 2-bromo-5-isopropoxytoluene. This method involves reacting 2,5-dibromo-3-hexylthiophene with arylboronic acids to synthesize thiophene derivatives, which show potential medicinal applications due to their biofilm inhibition and anti-thrombolytic activities (Ikram et al., 2015).
Kinetic Studies in Polymerization
Kinetic studies of the controlled polymerization of related thiophene derivatives using Ni(dppp)Cl2 as a catalyst and LiCl as an additive reveal that propagation rate constants are significantly influenced by the ratio of LiCl to monomer. This research is pivotal in the synthesis of high molecular weight polydodecylthiophene (Lamps & Catala, 2011).
Molecular Dynamics Simulation in Chemical Extraction
In chemical extraction processes, 2-Bromo-5-isopropoxytoluene derivatives have been studied. For instance, the extraction kinetic mechanism of Ni(II) with a similar compound was analyzed, revealing the formation of a Ni(II) complex at the interface and the preferential adsorption in certain solvent systems (Watarai, Gotoh, & Gotoh, 1997).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated hazard statements are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Mécanisme D'action
Target of Action
Similar compounds such as bronopol (2-bromo-2-nitro-1,3-propanediol) have wide-spectrum antimicrobial properties
Mode of Action
It’s worth noting that brominated compounds often participate in reactions such as the suzuki–miyaura coupling . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Brominated compounds like bronopol have been used as biocides and preservatives, indicating they may interact with various biochemical pathways to exert their effects .
Result of Action
Similar compounds like bronopol have antimicrobial properties, suggesting that 2-bromo-5-isopropoxytoluene may also have potential antimicrobial effects .
Action Environment
The stability and reactivity of similar brominated compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propriétés
IUPAC Name |
1-bromo-2-methyl-4-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQADIFNVMNUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B2464912.png)


![2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid](/img/structure/B2464916.png)
![(2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide](/img/structure/B2464917.png)



![N-cyclohexyl-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B2464926.png)
![7-[(4-Chlorophenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane](/img/structure/B2464927.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea](/img/structure/B2464928.png)

![N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2464931.png)